2-oxo-2-phenyl-N-prop-2-ynylacetamide
Description
2-oxo-2-phenyl-N-prop-2-ynylacetamide is an acetamide derivative featuring a phenyl group and a propargyl (prop-2-ynyl) substituent. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 193.2 g/mol. The compound’s synthesis involves reacting 2-iodoacetic acid with propargylamine in the presence of coupling agents like EDCI and DMAP in dichloromethane (DCM).
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-oxo-2-phenyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H9NO2/c1-2-8-12-11(14)10(13)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,14) |
InChI Key |
DACHIOOUAASKPB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenyl-N-prop-2-ynylacetamide can be achieved through the Sonogashira cross-coupling reaction. This method involves the coupling of 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide in the presence of palladium acetate (Pd(OAc)2) and copper iodide (CuI) as catalysts . The reaction is typically carried out in a solvent mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) with diisopropylethylamine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction provides a scalable and efficient route for its synthesis. The use of palladium and copper catalysts, along with appropriate solvents and bases, allows for high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenyl-N-prop-2-ynylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and prop-2-ynyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-oxo-2-phenyl-N-prop-2-ynylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenyl-N-prop-2-ynylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional attributes of 2-oxo-2-phenyl-N-prop-2-ynylacetamide are best understood through comparison with related acetamide derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Bulkiness : The prop-2-ynyl group in the target compound introduces steric and electronic effects distinct from simpler alkyl groups (e.g., ethyl in N-Ethyl-2-oxo-2-phenylacetamide). This bulkiness may hinder synthetic accessibility but offers unique reactivity for downstream modifications.
- Chlorophenyl vs.
- Functional Group Diversity: Sulfonamide-containing analogs (e.g., N-(2-Oxo-2-((4-sulfamoylphenyl)amino)ethyl)-2-phenylacetamide) highlight the role of electronegative groups in modulating bioactivity or solubility .
Physicochemical Properties
- Solubility: N-Ethyl-2-oxo-2-phenylacetamide is reported to be soluble in DMSO, a property critical for in vitro assays . In contrast, the propargyl-substituted target compound may exhibit lower solubility due to its non-polar alkyne group.
- Crystallinity : 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide forms well-defined crystals with intermolecular N–H···O hydrogen bonds, a feature that could enhance stability in solid-state formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
